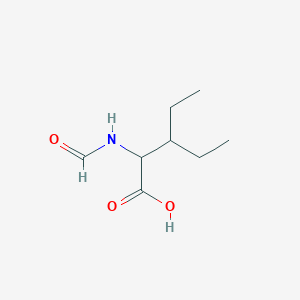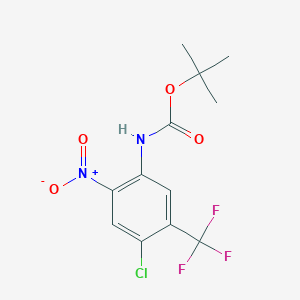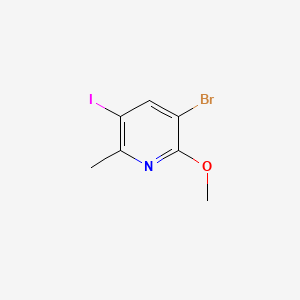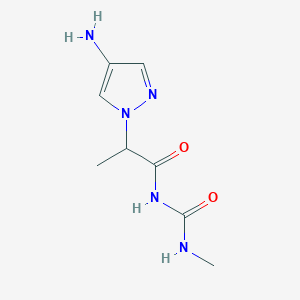
2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide is an organic compound that features a pyrazole ring with an amino group at the 4-position and a methylcarbamoyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via nitration followed by reduction.
Attachment of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced through the reaction of the amino-pyrazole with methyl isocyanate.
Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate with a suitable propanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The methylcarbamoyl group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile
- 2-(4-Amino-1H-pyrazol-1-yl)acetic acid
- 2-(4-Amino-1H-pyrazol-1-yl)methylbenzonitrile
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylcarbamoyl group, in particular, can enhance its interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H13N5O2 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
2-(4-aminopyrazol-1-yl)-N-(methylcarbamoyl)propanamide |
InChI |
InChI=1S/C8H13N5O2/c1-5(7(14)12-8(15)10-2)13-4-6(9)3-11-13/h3-5H,9H2,1-2H3,(H2,10,12,14,15) |
Clave InChI |
BUNIMRALJWAHSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(=O)NC)N1C=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


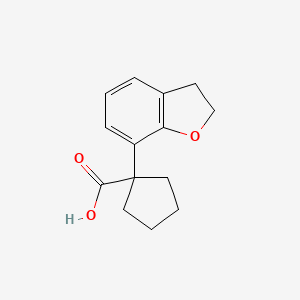
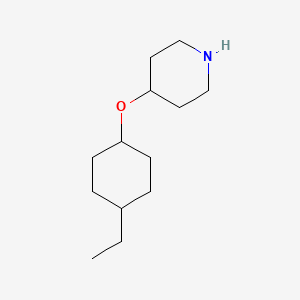
![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
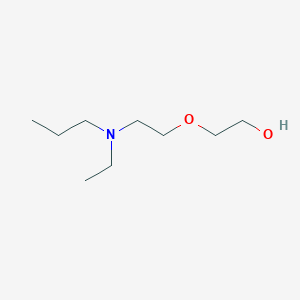
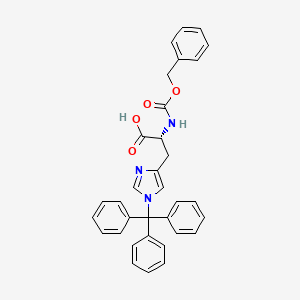
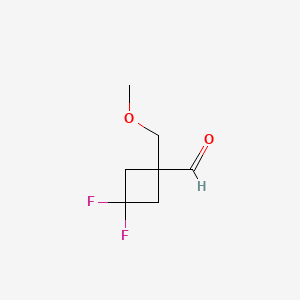

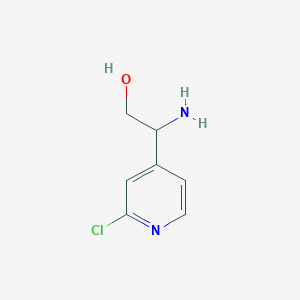
![2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)
